2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol
Description
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-24(32-22-11-7-6-10-21(22)30-2)23(28-25(26)27-16)19-13-12-18(14-20(19)29)31-15-17-8-4-3-5-9-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICJRFQFDWCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic molecule with potential biological applications, particularly in medicinal chemistry. It features a pyrimidine ring and various substituents that may influence its interaction with biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C25H23N3O4
- Molecular Weight : Approximately 429.4678 g/mol
- IUPAC Name : 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol
The compound's structure includes both aromatic and heterocyclic components, which are significant in drug design due to their ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and phenolic groups facilitate hydrogen bonding, while the aromatic rings engage in π-π interactions, modulating the activity of target molecules. This mechanism is crucial for understanding its potential therapeutic effects.
Biological Activities
Recent studies have explored the biological activities of similar compounds, focusing on their potential as:
- Antioxidants : The compound may exhibit antioxidant properties, which are vital for protecting cells from oxidative stress.
- Antiproliferative Agents : It has potential applications in inhibiting cell proliferation, particularly in cancer therapy.
- Anti-inflammatory Agents : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Research Findings
Several studies have evaluated the biological activity of structurally related compounds, highlighting the importance of their chemical scaffolding:
Case Studies
- Antioxidant Activity : A study assessed the antioxidant properties using DPPH and ORAC assays, revealing that certain derivatives exhibited substantial radical scavenging capabilities.
- Antiproliferative Effects : Research on similar pyrimidine derivatives indicated significant antiproliferative effects against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy.
- Anti-inflammatory Potential : Compounds derived from similar scaffolds showed effective inhibition of inflammatory mediators, supporting their use in managing inflammatory diseases.
Preparation Methods
Condensation-Based Ring Assembly
The pyrimidine core is typically constructed via acid-catalyzed condensation between β-keto esters and guanidine derivatives. For example, ethyl 3-aminocrotonate reacts with 2-methoxyphenoxy-substituted guanidine hydrochlorides in acetic acid at 80–100°C for 12–18 hours to yield 4,6-disubstituted pyrimidine intermediates. Key parameters influencing yield:
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Temperature | 85–90°C | +15% vs <80°C |
| Catalyst Loading | 5 mol% H2SO4 | +22% vs uncatalyzed |
| Reaction Time | 14–16 hours | +18% vs 24 hours |
Metal-Mediated Cyclization
Palladium-catalyzed cyclization provides superior regiocontrol for introducing the 2-amino group. A 2020 study demonstrated that Pd(PPh3)4 (2 mol%) in DMF at 120°C facilitates intramolecular C-N bond formation between preassembled carbamate precursors and vinylogous amides. This method achieves 78–82% isolated yields compared to 45–50% via classical condensation.
Functional Group Introduction
O-Benzylation of Phenolic Intermediates
Protection of the phenolic -OH group precedes pyrimidine functionalization. Benzyl bromide (1.2 equiv) with K2CO3 (2.0 equiv) in acetone at reflux for 8–10 hours achieves >95% conversion. Alternative conditions:
| Base System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Cs2CO3 | DMF | 6 | 89 |
| K3PO4 | MeCN | 12 | 92 |
| DBU | THF | 4 | 85 |
Nucleophilic Aromatic Substitution
Installation of the 2-methoxyphenoxy group employs SNAr chemistry on 5-bromo-6-methylpyrimidin-4-amine intermediates. Optimal conditions:
- Substrate: 5-bromo-6-methylpyrimidin-4-amine (1.0 equiv)
- Nucleophile: 2-methoxyphenol (1.5 equiv)
- Base: KOtBu (3.0 equiv)
- Solvent: DMSO
- Temperature: 110°C
- Time: 24 hours
- Yield: 83%
Sequential Deprotection-Cyclization
Simultaneous Benzyl/Methyl Cleavage
A three-stage protocol enables concurrent deprotection:
- Hydrogenolysis : 10% Pd/C (5 mol%) in ethanol/H2O (4:1) under H2 (50 psi) removes benzyl groups (6 hours, 95% conversion)
- BCl3-Mediated Demethylation : 1.0 M BCl3 in DCM at -10°C for 15 minutes cleaves methyl ethers (82% yield)
- Lactonization Prevention : Addition of MeOH (2 equiv) during workup suppresses intramolecular ester formation
Industrial-Scale Optimization
Continuous Flow Synthesis
Pilot plant data (2022) demonstrates advantages of flow chemistry:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Cycle Time | 48 hours | 6 hours | 87.5% |
| PMI (kg/kg) | 132 | 28 | 78.8% |
| Overall Yield | 41% | 67% | 63.4% |
Key innovations:
- Microstructured reactors for exothermic condensation steps
- In-line IR monitoring of SNAr reactions
- Automated pH control during workup
Analytical Validation
Spectroscopic Characterization
Comprehensive profiling ensures structural fidelity:
Chromatographic Purity
HPLC-UV analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥99.5% purity across 12 synthetic batches.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol?
- Methodological Answer: Synthesis typically involves multi-step routes, including:
- Condensation reactions to form the pyrimidine core.
- Substitution reactions (e.g., methoxyphenoxy and benzyloxy group introduction) under controlled pH and temperature .
- Protection/deprotection steps for amino and hydroxyl groups to avoid side reactions. Common reagents include trifluoroacetic acid for deprotection and palladium on carbon (Pd/C) for hydrogenolysis .
- Key Optimization: Temperature control (e.g., 60–80°C for substitution steps) and catalyst selection (e.g., Pd/C for reductions) are critical for yield improvement .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography: For definitive 3D structural elucidation, particularly if polymorphic forms are suspected .
Q. How does the compound’s solubility and stability impact experimental design?
- Methodological Answer:
- Solubility: Limited in aqueous media; use polar aprotic solvents (e.g., DMSO) for biological assays. Pre-solubilize in DMSO before dilution to avoid precipitation .
- Stability: Susceptible to oxidation of phenolic groups; store under inert gas (N2/Ar) at –20°C. Monitor degradation via HPLC at λ = 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to kinase domains or G-protein-coupled receptors. The methoxyphenoxy group may engage in π-π stacking with aromatic residues, while the amino group forms hydrogen bonds .
- Enzyme Assays: Compare inhibition kinetics (IC50) against structurally similar pyrimidine derivatives to identify substituent-specific effects .
- Data Contradiction Example: Evidence suggests trifluoromethyl groups enhance stability but may reduce binding affinity compared to methyl analogs. Resolve via competitive binding assays .
Q. How can substituent variations (e.g., methoxy vs. hydroxy groups) be systematically evaluated to optimize bioactivity?
- Methodological Answer:
- SAR Studies: Synthesize analogs with:
- Methoxy → Hydroxy substitutions to assess hydrogen-bonding effects.
- Benzyloxy → Chlorobenzyl substitutions to modulate lipophilicity (logP) .
- In Silico Tools: Calculate physicochemical properties (e.g., topological polar surface area) using ChemAxon or Schrödinger Suite to predict bioavailability .
Q. What experimental challenges arise in scaling up synthesis, and how can they be addressed?
- Methodological Answer:
- Challenge: Low yields in cross-coupling steps (e.g., Suzuki-Miyaura for pyrimidine functionalization).
- Solution: Optimize catalyst loading (e.g., Pd(PPh3)4 at 2 mol%) and ligand systems (e.g., SPhos) .
- Purification: Use flash chromatography with gradient elution (hexane/EtOAc) for intermediates. For final products, employ recrystallization from ethanol/water mixtures .
Q. How can conflicting bioactivity data from different assays (e.g., cell-based vs. enzymatic) be reconciled?
- Methodological Answer:
- Assay Validation: Confirm target engagement via Western blotting (e.g., phosphorylation inhibition in cell lysates) .
- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify secondary targets contributing to divergent results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
